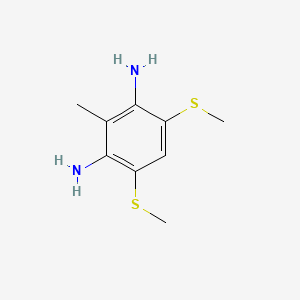

3,5-Dimethylthio-2,6-diaminotoluene

Cat. No. B1139747

Key on ui cas rn:

106264-79-3

M. Wt: 214.36

InChI Key:

Attention: For research use only. Not for human or veterinary use.

Patent

US05571457

Procedure details

To a glass kettle there were added 80.76 g of a polytetramethylene glycol/polypropylene glycol based resin end-capped with an excess of toluene diisocyanate, obtained from Dow Chemical Company, 18.0 g of bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate, three drops of a polydimethylsiloxane anti-foam agent obtained from Union Carbide Company as SAG 47™, and 21.5 g of di(methylthio)-2,4-toluenediamine, an aromatic diamine sold by and obtained from Ethyl Corporation under the tradename Ethacure 300. The reaction mixture was stirred at room temperature, under nitrogen, for four minutes, degassed under reduced pressure (0.01 mm Hg) and poured into a stainless steel mold. The polymer was cured at 100° C. for sixteen hours and demolded. The slab was then cooled to room temperature and the resistiviities of the slab molded to a thickness of 0.25 in (0.635 cm) were measured as described above at the two designated relative humidities and the relative humidity sensitivity was determined after an equilibration time of fourteen days in a relative humidity chamber. The results are shown in Table I, Example 5 below.

[Compound]

Name

polytetramethylene glycol polypropylene glycol

Quantity

80.76 g

Type

reactant

Reaction Step One

[Compound]

Name

bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate

Quantity

18 g

Type

reactant

Reaction Step Three

[Compound]

Name

aromatic diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

polydimethylsiloxane

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

CC1C(=CC(=CC=1)N=C=O)[N:4]=C=O.[CH3:14][S:15][C:16]1[CH:21]=[C:20]([CH3:22])[C:19]([NH2:23])=[C:18]([S:24][CH3:25])[C:17]=1N>>[CH3:22][C:20]1[C:21]([NH2:4])=[C:16]([S:15][CH3:14])[CH:17]=[C:18]([S:24][CH3:25])[C:19]=1[NH2:23]

|

Inputs

Step One

[Compound]

|

Name

|

polytetramethylene glycol polypropylene glycol

|

|

Quantity

|

80.76 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(N=C=O)=CC(N=C=O)=CC1

|

Step Three

[Compound]

|

Name

|

bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

21.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CSC1=C(C(=C(C(=C1)C)N)SC)N

|

Step Five

[Compound]

|

Name

|

aromatic diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

polydimethylsiloxane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C[Si](O[*:2])(C)[*:1]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(=CC(=C1N)SC)SC)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05571457

Procedure details

To a glass kettle there were added 80.76 g of a polytetramethylene glycol/polypropylene glycol based resin end-capped with an excess of toluene diisocyanate, obtained from Dow Chemical Company, 18.0 g of bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate, three drops of a polydimethylsiloxane anti-foam agent obtained from Union Carbide Company as SAG 47™, and 21.5 g of di(methylthio)-2,4-toluenediamine, an aromatic diamine sold by and obtained from Ethyl Corporation under the tradename Ethacure 300. The reaction mixture was stirred at room temperature, under nitrogen, for four minutes, degassed under reduced pressure (0.01 mm Hg) and poured into a stainless steel mold. The polymer was cured at 100° C. for sixteen hours and demolded. The slab was then cooled to room temperature and the resistiviities of the slab molded to a thickness of 0.25 in (0.635 cm) were measured as described above at the two designated relative humidities and the relative humidity sensitivity was determined after an equilibration time of fourteen days in a relative humidity chamber. The results are shown in Table I, Example 5 below.

[Compound]

Name

polytetramethylene glycol polypropylene glycol

Quantity

80.76 g

Type

reactant

Reaction Step One

[Compound]

Name

bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate

Quantity

18 g

Type

reactant

Reaction Step Three

[Compound]

Name

aromatic diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

polydimethylsiloxane

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

CC1C(=CC(=CC=1)N=C=O)[N:4]=C=O.[CH3:14][S:15][C:16]1[CH:21]=[C:20]([CH3:22])[C:19]([NH2:23])=[C:18]([S:24][CH3:25])[C:17]=1N>>[CH3:22][C:20]1[C:21]([NH2:4])=[C:16]([S:15][CH3:14])[CH:17]=[C:18]([S:24][CH3:25])[C:19]=1[NH2:23]

|

Inputs

Step One

[Compound]

|

Name

|

polytetramethylene glycol polypropylene glycol

|

|

Quantity

|

80.76 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(N=C=O)=CC(N=C=O)=CC1

|

Step Three

[Compound]

|

Name

|

bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

21.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CSC1=C(C(=C(C(=C1)C)N)SC)N

|

Step Five

[Compound]

|

Name

|

aromatic diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

polydimethylsiloxane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C[Si](O[*:2])(C)[*:1]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(=CC(=C1N)SC)SC)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |